3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multi-step organic reactionsThe piperidine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative is reacted with a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different products.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The piperidine and pyridine rings can undergo nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the pyrazine ring can yield dihydropyrazine derivatives .
Scientific Research Applications
3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine: Similar in structure but with a triazole ring instead of a pyrazine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a piperidine and pyridine moiety but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25N5O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-methoxy-N-methyl-N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine |
InChI |
InChI=1S/C18H25N5O/c1-22(17-18(24-2)21-10-9-20-17)13-16-5-11-23(12-6-16)14-15-3-7-19-8-4-15/h3-4,7-10,16H,5-6,11-14H2,1-2H3 |
InChI Key |
FCODJUQFFZCUPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=CC=NC=C2)C3=NC=CN=C3OC |
Origin of Product |
United States |
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